1-Pyrrolidinecarboxylic acid, 2-cyano-4-[(triphenylmethyl)thio]-, (4-nitrophenyl)methyl ester, (2S-cis)- (9CI)
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Overview
Description
1-Pyrrolidinecarboxylic acid, 2-cyano-4-[(triphenylmethyl)thio]-, (4-nitrophenyl)methyl ester, (2S-cis)- (9CI) is a complex organic compound with a unique structure that includes a pyrrolidine ring, a cyano group, and a triphenylmethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinecarboxylic acid, 2-cyano-4-[(triphenylmethyl)thio]-, (4-nitrophenyl)methyl ester, (2S-cis)- involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Cyano Group: The cyano group is typically introduced via a nucleophilic substitution reaction.
Attachment of the Triphenylmethylthio Group: This step involves the reaction of the intermediate compound with triphenylmethylthiol under specific conditions.
Esterification: The final step involves the esterification of the compound with (4-nitrophenyl)methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidinecarboxylic acid, 2-cyano-4-[(triphenylmethyl)thio]-, (4-nitrophenyl)methyl ester, (2S-cis)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Pyrrolidinecarboxylic acid, 2-cyano-4-[(triphenylmethyl)thio]-, (4-nitrophenyl)methyl ester, (2S-cis)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-cyano-4-[(triphenylmethyl)thio]-, (4-nitrophenyl)methyl ester, (2S-cis)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-Pyrrolidinecarboxylic acid derivatives: Compounds with similar structures but different substituents.
Cyano-substituted compounds: Compounds with cyano groups attached to different parts of the molecule.
Triphenylmethylthio derivatives: Compounds with the triphenylmethylthio group attached to various molecular frameworks.
Uniqueness
1-Pyrrolidinecarboxylic acid, 2-cyano-4-[(triphenylmethyl)thio]-, (4-nitrophenyl)methyl ester, (2S-cis)- is unique due to its specific combination of functional groups and stereochemistry
Properties
CAS No. |
117336-53-5 |
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Molecular Formula |
C32H27N3O4S |
Molecular Weight |
549.6 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl (2S,4S)-2-cyano-4-tritylsulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C32H27N3O4S/c33-21-29-20-30(22-34(29)31(36)39-23-24-16-18-28(19-17-24)35(37)38)40-32(25-10-4-1-5-11-25,26-12-6-2-7-13-26)27-14-8-3-9-15-27/h1-19,29-30H,20,22-23H2/t29-,30-/m0/s1 |
InChI Key |
VUCYQDPHODCKHL-KYJUHHDHSA-N |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C#N)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])SC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1C(CN(C1C#N)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])SC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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